(Triethoxysilyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Triethoxysilyl)methanol, also known as hydroxymethyltriethoxysilane, is an organosilicon compound with the molecular formula C7H18O4Si. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Triethoxysilyl)methanol can be synthesized through several methods. One common approach involves the reaction of chloromethyltriethoxysilane with water or a suitable alcohol under controlled conditions. The reaction typically proceeds as follows:
ClCH2Si(OEt)3+H2O→HOCH2Si(OEt)3+HCl
This reaction requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: (Triethoxysilyl)methanol undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and further condensation to form siloxane bonds.
Condensation: It can react with other silanol-containing compounds to form siloxane networks, which are essential in the production of silicone resins and coatings.
Substitution: The ethoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of a catalyst such as an acid or base.
Condensation: Often carried out under mild heating and in the presence of a catalyst to accelerate the reaction.
Substitution: Requires nucleophiles such as amines or alcohols under controlled conditions.
Major Products:
Hydrolysis: Produces silanols and eventually siloxanes.
Condensation: Forms siloxane networks and polymers.
Substitution: Yields various functionalized silanes depending on the nucleophile used.
Scientific Research Applications
(Triethoxysilyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silane coupling agents, which improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form biocompatible and biodegradable materials.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties and chemical resistance.
Mechanism of Action
The effects of (Triethoxysilyl)methanol are primarily due to its ability to form siloxane bonds through hydrolysis and condensation reactions. These bonds are crucial in creating stable and durable materials. The compound interacts with various molecular targets, including hydroxyl groups on surfaces, leading to the formation of strong covalent bonds that enhance material properties.
Comparison with Similar Compounds
(Triethoxysilyl)methanol can be compared with other organosilicon compounds such as:
(Trimethoxysilyl)methanol: Similar in structure but with methoxy groups instead of ethoxy groups, leading to different reactivity and solubility properties.
(Triethoxysilyl)ethanol: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its ethoxy groups provide a good balance between hydrolytic stability and reactivity, making it versatile in various chemical processes.
Properties
IUPAC Name |
triethoxysilylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O4Si/c1-4-9-12(7-8,10-5-2)11-6-3/h8H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEPIADELDNCED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CO)(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580928 |
Source
|
Record name | (Triethoxysilyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162781-73-9 |
Source
|
Record name | (Triethoxysilyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.